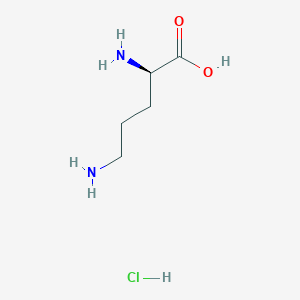

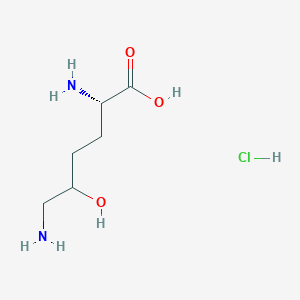

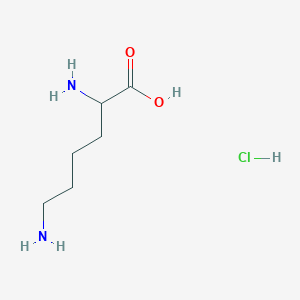

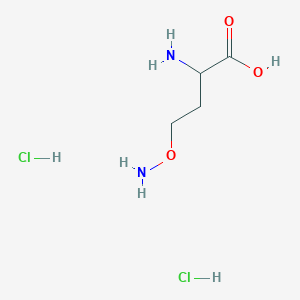

2-Amino-4-(aminooxy)butanoic acid dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(aminooxy)butanoic acid dihydrochloride is a cyclization product of the antibiotic cycloserine . It has been synthesized from 2-amino-4-oxobutanoic acid by the addition of hydrochloric acid and then heated to reflux for 20 hours .

Synthesis Analysis

The compound has been synthesized from 2-amino-4-oxobutanoic acid by the addition of hydrochloric acid and then heated to reflux for 20 hours .Molecular Structure Analysis

The molecular formula of 2-Amino-4-(aminooxy)butanoic acid dihydrochloride is C4H12Cl2N2O3 . The InChI code is 1S/C4H10N2O3.2ClH/c5-3(4(7)8)1-2-9-6;;/h3H,1-2,5-6H2,(H,7,8);2*1H .Chemical Reactions Analysis

The compound is a cyclization product of the antibiotic cycloserine . It has been synthesized from 2-amino-4-oxobutanoic acid by the addition of hydrochloric acid and then heated to reflux for 20 hours .Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.05 g/mol . It is a powder at room temperature .Scientific Research Applications

Molecular Docking and Structural Studies

Molecular Docking and Vibrational Studies : The compound has been studied for its molecular docking and vibrational properties. It is used in theoretical calculations and experimental spectra analysis, contributing to understanding its stability, reactivity, and potential as a nonlinear optical material. Such studies are crucial in drug discovery and material science (Vanasundari et al., 2018).

Spectroscopic Investigation : Spectroscopic investigations of similar butanoic acid derivatives have provided insights into their vibrational assignments, reactivity, and potential interactions with biological targets. This aids in the development of new materials and pharmacological agents (Vanasundari et al., 2017).

Antimetabolite Production

- Antimetabolite Antibiotic Production : Research has shown that 2-Amino-4-(aminooxy)butanoic acid derivatives can be precursors in the production of antimetabolite antibiotics. This finding is significant in the field of antibiotic synthesis and microbial chemistry (Scannell et al., 1976).

Solubility and Solvent Studies

- Solubility in Different Solvents : Studies on the solubility of similar compounds in various solvents provide valuable data for their purification processes. Understanding solubility is critical for the pharmaceutical industry and material science applications (Zhu et al., 2019).

properties

IUPAC Name |

2-amino-4-aminooxybutanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O3.2ClH/c5-3(4(7)8)1-2-9-6;;/h3H,1-2,5-6H2,(H,7,8);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQSTQVJTPUGQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON)C(C(=O)O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626478 |

Source

|

| Record name | O-Aminohomoserine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(aminooxy)butanoic acid dihydrochloride | |

CAS RN |

65518-20-9 |

Source

|

| Record name | O-Aminohomoserine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.